molecular formula C11H13N5O3S2 B10867322 2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B10867322
M. Wt: 327.4 g/mol
InChI Key: STGPMROWIPSOGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • This compound is a complex molecule with an intriguing structure. Let’s break it down:
    • The core consists of a pyrimidine ring (a six-membered heterocycle containing nitrogen atoms) with a sulfur atom attached at one position.
    • The compound also contains a thiadiazole ring (another five-membered heterocycle with nitrogen and sulfur atoms).
    • The “4-methoxy-6-oxo” group indicates a methoxy (CH₃O) substituent at position 4 and a carbonyl (C=O) group at position 6 of the pyrimidine ring.
    • The “5-methyl” group is attached to the thiadiazole ring.
  • Overall, this compound combines features from both pyrimidines and thiadiazoles, making it an interesting target for study.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that further research and experimental data are essential to fully understand the compound’s properties and applications

    Properties

    Molecular Formula

    C11H13N5O3S2

    Molecular Weight

    327.4 g/mol

    IUPAC Name

    2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

    InChI

    InChI=1S/C11H13N5O3S2/c1-5(9(18)14-11-16-15-6(2)21-11)20-10-12-7(17)4-8(13-10)19-3/h4-5H,1-3H3,(H,12,13,17)(H,14,16,18)

    InChI Key

    STGPMROWIPSOGC-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NN=C(S1)NC(=O)C(C)SC2=NC(=CC(=O)N2)OC

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.